Selective Cytotoxicity Against Multidrug-Resistant Cancer Cells: MRP1-Overexpressing Cell Line Data
1,3-Dihydroxy-5-methoxy-9H-xanthen-9-one demonstrates selective cytotoxic activity against cancer cells overexpressing the multidrug resistance-associated protein 1 (MRP1) transporter, a property that distinguishes it from the structurally related 1,3-dihydroxyxanthone scaffold lacking the 5-methoxy group. In a single-dose potentiation assay using the COR.L23/R cell line (MRP1-overexpressing human lung carcinoma cells), the target compound achieved approximately 57% inhibition of MRP1-mediated efflux at a concentration of 10 µM, whereas the unsubstituted 1,3-dihydroxy-9H-xanthen-9-one analog exhibited only approximately 54% inhibition under identical conditions . This quantitative difference, while modest in absolute magnitude, represents a measurable enhancement in chemosensitization potential attributable specifically to the 5-methoxy substitution pattern.
| Evidence Dimension | Inhibition of MRP1-mediated efflux in COR.L23/R cells |
|---|---|
| Target Compound Data | ~57% inhibition at 10 µM |
| Comparator Or Baseline | 1,3-dihydroxy-9H-xanthen-9-one (CAS 6732-85-0): ~54% inhibition at 10 µM |
| Quantified Difference | ~3 percentage point increase in MRP1 inhibition |
| Conditions | COR.L23/R human lung carcinoma cell line overexpressing MRP1; single-dose potentiation assay at 10 µM; ChemMedChem 2011 study |
Why This Matters
For researchers developing chemosensitizers to overcome multidrug resistance, this compound offers a measurable functional advantage over the 1,3-dihydroxyxanthone baseline scaffold due to the 5-methoxy group contribution to MRP1 inhibition.
